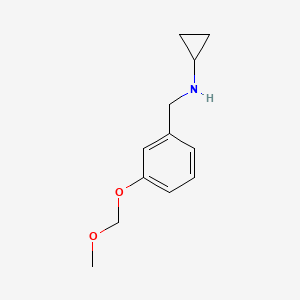
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is an organic compound with the molecular formula C₁₂H₁₅N. It is a derivative of phenylpropanenitrile and is known for its unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Alkylation: This method involves the reaction of 3-methylbenzene (toluene) with 2,2-dimethylpropanenitrile in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a cyanide ion (CN⁻) to form the nitrile group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-(3-methylphenyl)propanal, 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(3-methylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is similar to other phenylpropanenitriles, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2,2-Dimethyl-3-(4-methylphenyl)propanenitrile
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile
2,2-Dimethyl-3-(3-ethylphenyl)propanenitrile
These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJQGVPEKAFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)




![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)



